molecular formula C9H10BrNO B2898332 1-(3-Bromopyridin-4-yl)cyclobutanol CAS No. 889687-37-0

1-(3-Bromopyridin-4-yl)cyclobutanol

Cat. No. B2898332
Key on ui cas rn: 889687-37-0
M. Wt: 228.089
InChI Key: LPEXMEMRRQVXBQ-UHFFFAOYSA-N
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Patent
US09339501B2

Procedure details

3-bromopyridine (1 g, 6.329 mmol) was reacted with cylcobutanone (0.93 mL, 6.369 mmol), n-butyl lithium (4.02 mL, 7.64 mmol) and diisopropyl amine (0.99 mL, 7.005 mmol) in dry THF to afford the crude product. Purification by column chromatography on silica gel (40% ethyl acetate in hexane) afforded 802 mg of the product (55% yield). LCMS Purity: 79%, m/z=227.9 (M+1)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
4.02 mL
Type
reactant
Reaction Step One
Quantity
0.99 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[C:8]1(=[O:12])[CH2:11][CH2:10][CH2:9]1.C([Li])CCC.C(NC(C)C)(C)C>C1COCC1>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[C:8]1([OH:12])[CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
0.93 mL
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
4.02 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.99 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (40% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=CC1C1(CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 802 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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